2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]phenol
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Overview
Description
2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]phenol is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two hydroxybenzyl groups attached to an imidazolidinyl ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]phenol typically involves the reaction of 2-hydroxybenzaldehyde with ethylenediamine to form an intermediate Schiff base. This intermediate is then reduced to form the imidazolidinyl ring. The final step involves the attachment of the phenol group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazolidinyl ring can be reduced to form secondary amines.
Substitution: The hydroxybenzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and related compounds.
Substitution: Halogenated derivatives of the hydroxybenzyl groups.
Scientific Research Applications
2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, making it an effective antioxidant. The imidazolidinyl ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as reducing oxidative stress and inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxybenzyl)alkylamine derivatives: These compounds share the hydroxybenzyl groups but differ in the central ring structure.
Bis(phenol)-functionalized imidazolium salts: Similar in having phenol groups attached to an imidazole ring but differ in their overall structure and properties.
Uniqueness
2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]phenol is unique due to its specific combination of hydroxybenzyl groups and the imidazolidinyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24N2O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-(2-hydroxyphenyl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C23H24N2O3/c26-20-10-4-1-7-17(20)15-24-13-14-25(16-18-8-2-5-11-21(18)27)23(24)19-9-3-6-12-22(19)28/h1-12,23,26-28H,13-16H2 |
InChI Key |
ANICLVHQMDRTIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2O)C3=CC=CC=C3O)CC4=CC=CC=C4O |
Origin of Product |
United States |
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